Cas no 1261485-44-2 ((3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine)

(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is a biphenyl derivative featuring chloro and trifluoromethoxy substituents, along with a dimethylamine functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity and potential as an intermediate in the development of bioactive molecules. The presence of electron-withdrawing groups (chloro and trifluoromethoxy) enhances its reactivity in cross-coupling reactions, while the dimethylamine moiety offers versatility for further functionalization. Its well-defined molecular structure allows for precise modifications, making it valuable in medicinal chemistry and material science applications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine structure
1261485-44-2 structure
商品名:(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
CAS番号:1261485-44-2
MF:C15H13ClF3NO
メガワット:315.71803355217
CID:4994118

(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine 化学的及び物理的性質

名前と識別子

    • (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
    • インチ: 1S/C15H13ClF3NO/c1-20(2)14-12(7-4-8-13(14)16)10-5-3-6-11(9-10)21-15(17,18)19/h3-9H,1-2H3
    • InChIKey: MKBQCDPFDXFXHL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(C2C=CC=C(C=2)OC(F)(F)F)=C1N(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 337
  • 疎水性パラメータ計算基準値(XlogP): 5.5
  • トポロジー分子極性表面積: 12.5

(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011007433-500mg
(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
1261485-44-2 97%
500mg
$815.00 2023-09-03
Alichem
A011007433-1g
(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
1261485-44-2 97%
1g
$1490.00 2023-09-03
Alichem
A011007433-250mg
(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
1261485-44-2 97%
250mg
$470.40 2023-09-03

(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine 関連文献

(3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamineに関する追加情報

Introduction to (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine (CAS No. 1261485-44-2)

The compound (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine, identified by its CAS number 1261485-44-2, represents a significant advancement in the field of chemical and pharmaceutical research. This compound, featuring a biphenyl core with specific functional groups, has garnered attention due to its unique structural and chemical properties. The presence of both chloro and trifluoromethoxy substituents on the biphenyl ring introduces a high degree of electronic and steric complexity, making it a valuable candidate for various applications in medicinal chemistry and material science.

In recent years, the exploration of biphenyl derivatives has seen considerable growth, driven by their potential in drug discovery and development. The specific arrangement of atoms in (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine contributes to its distinct reactivity and interaction capabilities with biological targets. This has led to its investigation in several cutting-edge research projects aimed at developing novel therapeutic agents.

One of the most compelling aspects of this compound is its structural versatility. The combination of a chloro group at the 3-position and a trifluoromethoxy group at the 3'-position on the biphenyl ring creates a molecule that is both electronically rich and spatially constrained. This balance allows for selective interactions with biological systems, making it an attractive scaffold for designing molecules with specific pharmacological profiles.

Current research in the field has highlighted the compound's potential in modulating various biological pathways. Studies have indicated that derivatives of biphenyl with similar functional groups may exhibit properties relevant to neurological disorders, inflammation, and cancer. The dimethylamine moiety at the 2-position further enhances the compound's potential by providing a site for further functionalization, enabling the synthesis of more complex analogs.

The synthesis of (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as 3-chlorobiphenyl and 3'-(trifluoromethoxy)biphenyl, which are then coupled through condensation or coupling reactions to form the desired biphenyl core. Subsequent functionalization steps introduce the dimethylamine group, finalizing the structure.

Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications. The ability to produce high-purity samples is crucial for downstream applications, particularly in pharmaceutical research where impurities can significantly impact experimental outcomes.

In terms of applications, (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine has been explored as a building block for more complex molecules. Its unique structure allows for derivatization into libraries of compounds that can be screened for biological activity. This approach is particularly valuable in high-throughput screening (HTS) campaigns, where large numbers of compounds are rapidly tested for their efficacy against specific targets.

Computational studies have also played a significant role in understanding the properties of this compound. Molecular modeling techniques can predict how it interacts with biological targets, providing insights into its potential pharmacological effects. These predictions are often validated through experimental studies, creating a synergistic approach to drug discovery.

The compound's electronic properties are another area of interest. The presence of both electron-withdrawing chloro and electron-donating trifluoromethoxy groups creates a molecule with a complex electronic landscape. This can be exploited to fine-tune its interactions with biological systems, potentially leading to more effective therapeutic agents.

In conclusion, (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine (CAS No. 1261485-44-2) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structure and functional groups make it an excellent candidate for further exploration in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing novel treatments.

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.